3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one
Overview
Description
3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy and fluorophenylmethoxy groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one can be compared with other chromen-4-one derivatives, such as:
- 3-(2-methoxyphenoxy)-7-[(2-chlorophenyl)methoxy]chromen-4-one
- 3-(2-ethoxyphenoxy)-7-[(2-bromophenyl)methoxy]chromen-4-one
These compounds share similar structural features but differ in the substituents attached to the chromen-4-one core. The unique combination of ethoxyphenoxy and fluorophenylmethoxy groups in this compound may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-2-27-20-9-5-6-10-21(20)30-23-15-29-22-13-17(11-12-18(22)24(23)26)28-14-16-7-3-4-8-19(16)25/h3-13,15H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTANGWSXGKJJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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